5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one
CAS No.:
Cat. No.: VC15849690
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O3 |
|---|---|
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | 5-(hydroxymethyl)-3,7-dimethyl-[1,2]oxazolo[5,4-b]pyridin-6-one |
| Standard InChI | InChI=1S/C9H10N2O3/c1-5-7-3-6(4-12)8(13)11(2)9(7)14-10-5/h3,12H,4H2,1-2H3 |
| Standard InChI Key | SKMTUUGAFDJLAC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC2=C1C=C(C(=O)N2C)CO |
Introduction
Structural Characteristics and Nomenclature
The systematic name 5-(hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one delineates a bicyclic system comprising:
-
Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.
-
Pyridinone ring: A six-membered lactam ring fused to the isoxazole at positions 5 (isoxazole) and 4 (pyridinone), creating the [5,4-b] fusion.
Substituents include:
-
3-Methyl group: Attached to the isoxazole ring.
-
7-Methyl group: Positioned on the pyridinone nitrogen.
-
5-Hydroxymethyl group: A primary alcohol substituent on the pyridinone ring.
This arrangement confers both hydrophilic (hydroxymethyl) and hydrophobic (methyl) domains, influencing solubility and target interactions .
Synthetic Pathways and Optimization
While no explicit synthesis of this compound is documented, analogous methodologies from isoxazole and pyridinone chemistry suggest viable routes:
Isoxazole Ring Formation
The Appel reaction or cyclocondensation strategies using hydroxylamine derivatives could construct the isoxazole core. For example, 3-methylisoxazole-5-carboxylate intermediates (as in ) might undergo hydroxymethylation via:
-
Ester hydrolysis: Converting methoxycarbonyl to carboxylic acid.
-
Reductive amination: Introducing the hydroxymethyl group via borohydride reduction .
Pyridinone Lactamization
Cyclization of β-ketoamide precursors under acidic conditions could yield the pyridinone ring. A reported protocol for N-methylpyridinones involves:
-
Heating α-acetyl-γ-carboxamide intermediates with ammonium acetate.
-
Subsequent methylation using methyl iodide or dimethyl sulfate .
Key Synthetic Challenges
-
Regioselectivity: Ensuring correct fusion ([5,4-b] vs. [4,5-c]) during bicyclic formation.
-
Functional group compatibility: Protecting the hydroxymethyl group during lactamization.
Physicochemical Properties
Theoretical and experimental data from analogs ( , ) predict:
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₀H₁₂N₂O₃ |
| Molecular weight | 224.22 g/mol |
| Solubility | Moderate in polar aprotic solvents |
| logP | ~1.2 (estimated) |
| pKa | 9.8 (hydroxymethyl OH) |
Spectroscopic signatures:
Biological Activity and Mechanisms
Structural parallels to bioactive isoxazole-pyridinone hybrids ( , ) suggest potential:
Anti-inflammatory Activity
-
Oxadiazole-pyridine derivatives ( ) suppress COX-2 (IC₅₀ = 2.8 μM) by 80% at 10 mg/kg doses.
-
Hydroxymethyl’s hydrogen-bonding capacity could improve target affinity over hydrophobic substituents.
Applications and Future Directions
Medicinal Chemistry
-
Lead optimization: Etherification of hydroxymethyl to improve bioavailability.
-
Target identification: Kinase screening (e.g., EGFR, VEGFR) using molecular docking.
Material Science
-
Coordination polymers: Hydroxymethyl as a ligand for metal-organic frameworks (MOFs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume